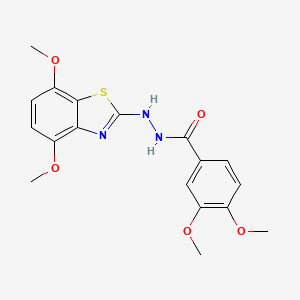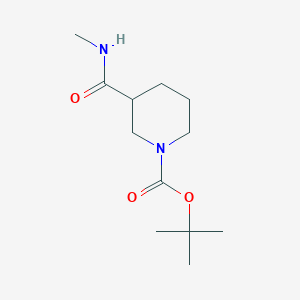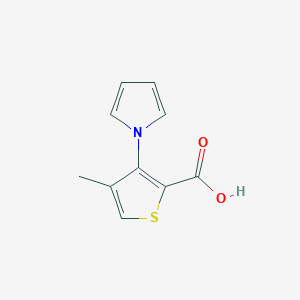![molecular formula C9H11ClN4O B2636064 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1552515-97-5](/img/structure/B2636064.png)
7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a type of triazole, a class of nitrogenous heterocyclic compounds . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine compounds includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The specific molecular structure of “this compound” was not found in the available resources.Chemical Reactions Analysis
Triazole compounds are known to react with a variety of enzymes and receptors in the biological system . Specific chemical reactions involving “this compound” were not found in the available resources.Aplicaciones Científicas De Investigación
Antibacterial Applications Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, such as 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine, have shown significant promise in antibacterial applications. Specifically, these compounds have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious bacterial pathogen responsible for various diseases. Their mechanism involves inhibition of crucial bacterial proteins like DNA gyrase, topoisomerase IV, and others, highlighting their potential as broad-spectrum antibacterial agents against drug-resistant strains (Li & Zhang, 2021).
Optical Sensor Development Pyrimidine derivatives, including those with the 1,2,4-triazolo[1,5-a]pyrimidine structure, have found applications in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, with extensive use in both biological and medicinal contexts. This utility underscores the versatility of pyrimidine-based compounds in creating sensitive and specific sensors for various applications (Jindal & Kaur, 2021).
Anti-Cancer Research Pyrimidine scaffolds, such as those in this compound, have shown promising anti-cancer properties. Research has highlighted the synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives, exhibiting a broad range of activities against various cancer targets. These compounds have been explored for their potential in creating new drug-like candidates with anti-cancer properties, emphasizing the importance of structural-activity relationship studies to optimize their efficacy (Cherukupalli et al., 2017).
Optoelectronic Material Development Compounds with the pyrimidine core, including the this compound structure, are also integral in developing optoelectronic materials. They have been incorporated into π-extended conjugated systems for creating novel materials used in electronic devices, luminescent elements, and image sensors. The inclusion of pyrimidine and triazole fragments enhances the electronic properties of materials, making them suitable for a range of optoelectronic applications (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit numerous activities, including acting as inverse agonists and inhibitors for various proteins .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting growth and inducing apoptosis in certain cell lines .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c1-3-4-6-5-7(10)14-8(11-6)12-9(13-14)15-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFQZMDAFKWPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=NN2C(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)
![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)




![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)